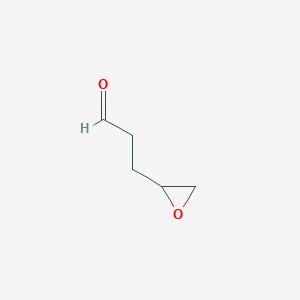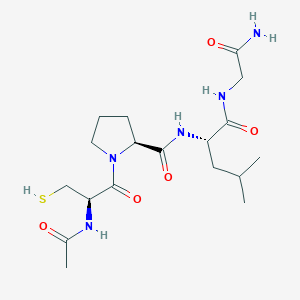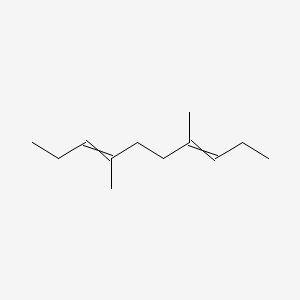
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate is an organic compound with a unique structure that includes a tert-butyl group, a cyano group, and an acetate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate typically involves the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclohexene ring.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl lithium or tert-butyl bromide in the presence of a strong base.
Addition of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The acetate group can be hydrolyzed to release acetic acid, which may further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R)-1-(tert-Butoxycarbonyl)-4-cyclohexyl-3-pyrrolidinecarboxylic acid
- (3R,4R)-4-tert-Butyl-3-hydroxycyclohexanone
Uniqueness
(3R,4R)-3-tert-Butyl-4-cyanocyclohex-1-en-1-yl acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and an acetate ester in a cyclohexene ring structure is relatively uncommon, making this compound a valuable subject for research and application development.
Propiedades
Número CAS |
68796-76-9 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
[(3R,4R)-3-tert-butyl-4-cyanocyclohexen-1-yl] acetate |
InChI |
InChI=1S/C13H19NO2/c1-9(15)16-11-6-5-10(8-14)12(7-11)13(2,3)4/h7,10,12H,5-6H2,1-4H3/t10-,12-/m0/s1 |
Clave InChI |
HNJANTZBKCGIRY-JQWIXIFHSA-N |
SMILES isomérico |
CC(=O)OC1=C[C@@H]([C@@H](CC1)C#N)C(C)(C)C |
SMILES canónico |
CC(=O)OC1=CC(C(CC1)C#N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


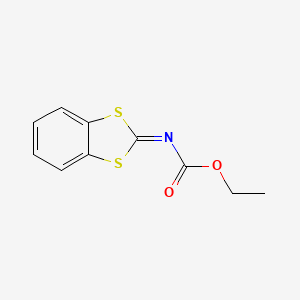
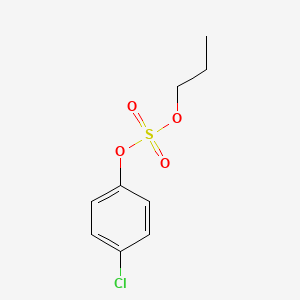
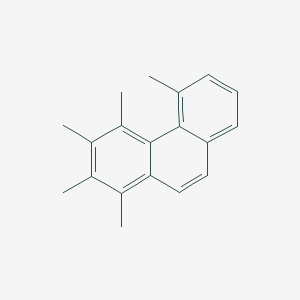
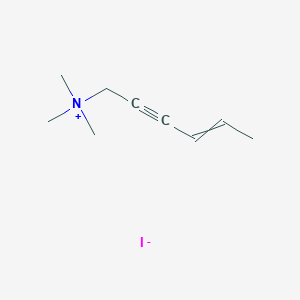
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)
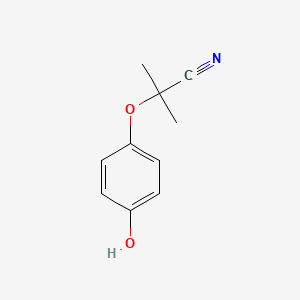
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)

